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Introduction
Menaquinone-9 (MK-9), a vital member of the vitamin K2 family, is synthesized by bacteria and

is abundant in various fermented foods.[1][2] Its role extends beyond coagulation to include

significant contributions to bone and cardiovascular health.[1][3] The concentration of MK-9 in

fermented products can vary widely depending on the bacterial strains used in starter cultures,

fermentation conditions, and the food matrix itself.[1] Accurate quantification of MK-9 is

therefore critical for nutritional labeling, quality control, and research into the health benefits of

fermented foods. This application note provides a detailed protocol for the extraction and

quantification of MK-9 in complex fermented food matrices using High-Performance Liquid

Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS).

Principle
The quantification of MK-9 from fermented foods involves a multi-step process. First, MK-9, a

fat-soluble vitamin, is extracted from the homogenized food sample using an organic solvent

system. The complex extract is then subjected to a clean-up procedure to remove interfering

compounds like other lipids and pigments. Finally, the purified extract is analyzed by a

separation technique, such as HPLC or LC-MS/MS, which separates MK-9 from other
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menaquinone forms and allows for its precise quantification against a standard curve. LC-

MS/MS is often preferred for its high sensitivity and specificity, which simplifies sample

pretreatment.

Factors Influencing MK-9 Content
The final concentration of MK-9 in a fermented food product is the result of several interacting

factors. Understanding these relationships is key to optimizing production and ensuring product

consistency.
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Caption: Key factors influencing the final Menaquinone-9 concentration in fermented foods.

Experimental Protocols
This section details the necessary steps for sample preparation, extraction, and analysis. The

protocol is adaptable for various fermented foods, such as cheese and fermented soy products.

Apparatus and Reagents
Apparatus:
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High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV

detector, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Homogenizer (e.g., rotor-stator or blender).

Centrifuge.

Rotary evaporator or nitrogen evaporator.

Vortex mixer.

Analytical balance.

Syringe filters (0.45 µm, PTFE).

Reagents and Standards:

Menaquinone-9 (MK-9) analytical standard.

Internal Standard (IS): Deuterium-labeled MK-9 (d7-MK-9) for LC-MS/MS is

recommended.

Hexane, 2-Propanol (Isopropanol), Ethanol (HPLC grade).

Methanol, Acetonitrile (LC-MS grade).

Ammonium formate, Formic acid (for LC-MS mobile phase).

Deionized water.

Experimental Workflow
The overall process from sample receipt to data analysis is outlined below.
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Caption: General workflow for the quantification of MK-9 in fermented food samples.
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Standard Solution Preparation
MK-9 Stock Solution (100 µg/mL): Accurately weigh 10 mg of MK-9 standard and dissolve it

in 100 mL of 2-propanol. Store at -20°C in an amber vial.

Working Standards (0.01 - 1.0 µg/mL): Prepare a series of working standards by serially

diluting the stock solution with the mobile phase. These standards will be used to generate

the calibration curve.

Internal Standard (IS) Solution (1 µg/mL): Prepare a stock solution of d7-MK-9 in 2-propanol.

Sample Preparation and Extraction
This protocol is adapted from methods used for cheese and other dairy products.

Homogenization: Weigh approximately 2 g of the fermented food sample into a centrifuge

tube.

Spiking: Add a known amount of the internal standard solution to the sample.

Extraction: Add 10 mL of 2-propanol and 10 mL of hexane to the tube. Vortex vigorously for 2

minutes to ensure thorough mixing.

Phase Separation: Add 5 mL of deionized water, vortex for another minute, and then

centrifuge at 4,000 x g for 10 minutes to separate the layers.

Collection: Carefully transfer the upper hexane layer containing the lipids and MK-9 to a

clean tube.

Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at a

temperature not exceeding 40°C.

Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase. Vortex to

dissolve.

Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC

vial.
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Instrumental Analysis
A. HPLC with Fluorescence Detection (Post-Column Reduction)

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Methanol:Ethanol (95:5, v/v).

Flow Rate: 1.0 mL/min.

Post-Column Reductant: A solution of zinc powder in a reduction column placed between the

analytical column and the detector.

Detection: Fluorescence detector set to an excitation wavelength of 243 nm and an emission

wavelength of 430 nm.

Injection Volume: 20 µL.

B. LC-MS/MS Method

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water.

Mobile Phase B: Methanol with 0.1% formic acid.

Gradient: A typical gradient would start at 90% B, increase to 100% B over 5 minutes, hold

for 2 minutes, and then return to initial conditions.

Flow Rate: 0.4 mL/min.

Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray

Ionization (H-ESI) in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion

transitions for MK-9 and the internal standard.

Data Analysis
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Calibration Curve: Generate a calibration curve by plotting the peak area ratio (MK-9/IS)

against the concentration of the working standards.

Quantification: Determine the concentration of MK-9 in the sample extract from the

calibration curve.

Final Calculation: Calculate the final concentration of MK-9 in the original food sample (in µ

g/100g ) using the following formula:

MK-9 (µ g/100g ) = (C x V x D) / W x 100

Where:

C = Concentration from calibration curve (µg/mL)

V = Final volume of reconstituted extract (mL)

D = Dilution factor (if any)

W = Weight of the initial sample (g)

Quantitative Data Summary
Menaquinone-9 is a predominant long-chain menaquinone found in many fermented dairy

products, particularly cheese. Its concentration can vary significantly.
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Fermented Food
Category

Food Example
MK-9
Concentration
Range (µ g/100g )

Notes

Hard Cheeses Swiss Emmental 10.0 - 32.1

Propionibacteria used

in these cheeses are

known producers of

MK-9.

Jarlsberg up to 65.2

High concentrations

are correlated with

propionic acid levels.

Gouda, Edam 10.0 - 32.1

Lactococcus lactis

strains used as

starters produce MK-8

and MK-9.

Soft Cheeses Various Soft Cheeses 6.6 - 94.0

Wide variation

observed, with some

soft cheeses having

very high levels.

Other Fermented

Dairy
Curd, Fermented Milk Variable

Contents can range

from non-detectable to

over 100 µ g/100g

depending on the

culture.

Fermented Soy Natto Not a primary source

Natto is exceptionally

rich in MK-7, but MK-9

levels are generally

low or not reported.

Fermented

Vegetables
Sauerkraut Trace amounts

While some

menaquinones are

present, MK-9 is not a

major form.
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Data compiled from multiple sources. Concentrations are highly dependent on the specific

product and production methods.

Conclusion
The protocols outlined provide a robust framework for the reliable quantification of

Menaquinone-9 in fermented food samples. The choice between HPLC with fluorescence

detection and LC-MS/MS will depend on the required sensitivity, selectivity, and available

instrumentation. Adherence to proper sample preparation and extraction techniques is

paramount for achieving accurate and reproducible results in complex food matrices. This data

is essential for food scientists, nutritionists, and regulatory bodies to better understand and

utilize the health benefits of MK-9 from dietary sources.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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